1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, an iodine atom at position 3, and a trifluoromethyl group at position 5. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the iodination of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different substituents at position 3, such as 1-ethyl-3-amino-5-(trifluoromethyl)-1H-pyrazole.
Oxidation and Reduction Reactions: Corresponding oxides or deiodinated products.
Scientific Research Applications
1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-ethyl-3-bromo-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine. The bromine atom may confer different reactivity and biological activity.
1-ethyl-3-chloro-5-(trifluoromethyl)-1H-pyrazole: Contains a chlorine atom at position 3. Chlorine is less reactive than iodine, potentially affecting the compound’s chemical and biological properties.
1-ethyl-3-iodo-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group. The absence of fluorine atoms may reduce the compound’s lipophilicity and alter its reactivity.
The unique combination of an ethyl group, iodine atom, and trifluoromethyl group in this compound distinguishes it from these similar compounds, providing distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-ethyl-3-iodo-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3IN2/c1-2-12-4(6(7,8)9)3-5(10)11-12/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHUXUZLVNVFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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